molecular formula C24H21N3O B4033232 2-(4-ethylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide

2-(4-ethylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4033232
M. Wt: 367.4 g/mol
InChI Key: AKPDEPOBJNDDJG-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H21N3O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.168462302 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoline Derivatives in Antibacterial Activity

Quinoline derivatives, such as the 1-substituted quinolone carboxylic acids, have been extensively studied for their antibacterial activity against a variety of bacterial strains. These compounds exhibit significant antibacterial potency, largely due to their ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. The structure-activity relationship analyses have revealed that certain substituents on the quinoline nucleus can markedly enhance antibacterial activity, indicating the potential of 2-(4-ethylphenyl)-N-(3-methyl-2-pyridinyl)-4-quinolinecarboxamide derivatives in developing new antibacterial agents (Domagala et al., 1988).

Applications in Metal Ion Detection

Quinoline derivatives have also been synthesized for the purpose of detecting metal ions in biological and environmental samples. Such compounds can form coordinate bonds with metal ions like Mn(II) and Fe(II), and are further capable of releasing nitric oxide (NO) upon irradiation with light. This characteristic makes them promising agents for the targeted delivery of NO to specific sites within the body, such as tumors, showcasing their potential in therapeutic and diagnostic applications (Yang et al., 2017).

Chemotherapy Sensing and Delivery

Another notable application is in the development of chemosensors for Zn2+ ions, where quinoline-based sensors have demonstrated remarkable sensitivity and specificity. These sensors can be employed for monitoring Zn2+ concentrations in living cells and aqueous solutions, supporting their use in biological research and environmental monitoring. The low detection limit and reversible binding with Zn2+ underline the utility of these compounds in precise chemical sensing applications (Park et al., 2015).

Cancer Research

Quinoline carboxamide derivatives have been explored for their cytotoxic activity against various cancer cell lines. Some derivatives have shown potent growth inhibitory properties, indicating their potential as anticancer agents. This underscores the importance of quinoline scaffolds in the design and development of new therapeutic agents targeting cancer (Deady et al., 2003).

Properties

IUPAC Name

2-(4-ethylphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-3-17-10-12-18(13-11-17)22-15-20(19-8-4-5-9-21(19)26-22)24(28)27-23-16(2)7-6-14-25-23/h4-15H,3H2,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPDEPOBJNDDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.